1-(5-Bromo-4-methylthiazol-2-yl)ethanol
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Overview
Description
1-(5-Bromo-4-methylthiazol-2-yl)ethanol is a chemical compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-(5-Bromo-4-methylthiazol-2-yl)ethanol typically involves the bromination of 4-methylthiazole followed by the introduction of an ethanol group. One common method includes the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent to yield 5-bromo-4-methylthiazole. This intermediate is then reacted with ethylene oxide or a similar reagent under controlled conditions to produce this compound . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-4-methylthiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but may include various substituted thiazole derivatives with different functional groups.
Scientific Research Applications
1-(5-Bromo-4-methylthiazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Its derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylthiazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. For instance, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting the enzyme’s tertiary structure .
Comparison with Similar Compounds
1-(5-Bromo-4-methylthiazol-2-yl)ethanol can be compared with other thiazole derivatives, such as:
1-(4-Methylthiazol-2-yl)ethanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Chloro-4-methylthiazol-2-yl)ethanol: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.
1-(5-Bromo-4-ethylthiazol-2-yl)ethanol: Has an ethyl group instead of a methyl group, leading to variations in its physical and chemical characteristics.
Properties
Molecular Formula |
C6H8BrNOS |
---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(5-bromo-4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c1-3-5(7)10-6(8-3)4(2)9/h4,9H,1-2H3 |
InChI Key |
YLVVEAGUPPAAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(C)O)Br |
Origin of Product |
United States |
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